3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL
Overview
Description
3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL: is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the alkylation of 4-pyridinemethanol with 3-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols with the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halides, alkylated products.
Scientific Research Applications
Chemistry: 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to bind to specific active sites on enzymes, making it useful in enzyme kinetics studies .
Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
- 3-Amino-2-(pyridin-3-ylmethyl)propan-1-OL
- 3-Amino-2-(pyridin-2-ylmethyl)propan-1-OL
- 3-(N-methyl-N-alkyl)-amino-2-methoxymethylenepropan-1-OL derivatives
Uniqueness: 3-Amino-2-(pyridin-4-ylmethyl)propan-1-OL is unique due to the position of the pyridine ring, which influences its binding properties and reactivity. The presence of the amino and hydroxyl groups in specific positions allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-9(7-12)5-8-1-3-11-4-2-8/h1-4,9,12H,5-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFZIVKJRDVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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